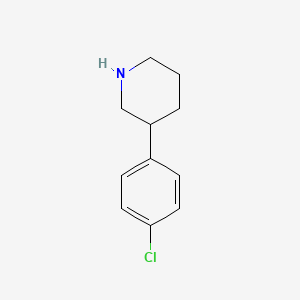

3-(4-Chlorophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXKIKPTKUQMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606126 | |

| Record name | 3-(4-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55989-13-4 | |

| Record name | 3-(4-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)piperidine: A Key Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Phenylpiperidine Moiety

Within the expansive landscape of medicinal chemistry, the piperidine ring stands out as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When combined with an aryl group, as in the case of 3-(4-Chlorophenyl)piperidine, the resulting structure offers a privileged scaffold for developing centrally acting agents and other therapeutics.[3] This guide provides a comprehensive technical overview of this compound, detailing its chemical and structural properties, a robust synthesis protocol, its applications in drug development, and essential safety information for researchers and scientists.

Part 1: Core Chemical and Physical Properties

This compound is a solid, halogenated heterocyclic compound.[4] Its core structure consists of a piperidine ring substituted at the 3-position with a 4-chlorophenyl group. This substitution introduces a chiral center, a critical feature for stereoselective interactions with biological receptors.[3] The 4-chlorophenyl group notably increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier, a desirable property for neurotropic agents.[3]

Data Summary Table: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ClN | [4][5][6] |

| Molecular Weight | 195.69 g/mol | [4][5][7] |

| CAS Number | 55989-13-4 | [4] |

| Appearance | Solid | [4] |

| Melting Point | 78.3 °C (Estimated) | [7] |

| Boiling Point | 290.7 - 293.9 °C (Estimated) | [5][7] |

| Density | 1.1 g/cm³ (Estimated) | [5][7] |

| LogP | 3.14 (Estimated) | [5] |

| InChI Key | GLXKIKPTKUQMAP-UHFFFAOYSA-N | [4][7] |

| SMILES String | ClC1=CC=C(C=C1)C2CNCCC2 | [4][7] |

Part 2: Molecular Structure and Stereochemistry

The structure of this compound is foundational to its utility. The piperidine ring typically adopts a chair conformation to minimize steric strain. The key structural features are:

-

Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom.

-

4-Chlorophenyl Group: An aromatic ring substituted with a chlorine atom at the para position, attached to the 3-position of the piperidine ring.

-

Chiral Center: The carbon atom at the 3-position of the piperidine ring (C3) is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-3-(4-chlorophenyl)piperidine.

The specific stereoisomer of a piperidine derivative is often critical for its biological activity.[3] The (3R,4R) configuration, for example, has been noted as being crucial for the interaction of related piperidine compounds with their biological targets.[3] Therefore, stereocontrolled synthesis or chiral separation is a vital consideration in the development of pharmaceuticals incorporating this scaffold.

Part 3: Synthesis Protocol: Catalytic Hydrogenation

The most direct and widely applicable method for the synthesis of 3-arylpiperidines is the catalytic hydrogenation of the corresponding 3-arylpyridine precursor. This method is efficient and generally avoids the formation of significant byproducts. The synthesis of 3-phenylpiperidine has been successfully achieved using Platinum(IV) oxide (PtO₂, Adams' catalyst) under hydrogen pressure, a protocol that is directly adaptable for the 4-chloro derivative.[7]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Reaction: 3-(4-Chlorophenyl)pyridine to this compound

-

Reactor Preparation: A high-pressure hydrogenation vessel is charged with 3-(4-Chlorophenyl)pyridine (1.0 equivalent) and a suitable solvent, such as glacial acetic acid or ethanol. Glacial acetic acid is often used as it can facilitate the reduction of the pyridine ring.[7]

-

Catalyst Addition: Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%) is carefully added to the solution.[7] The catalyst is typically handled under an inert atmosphere to prevent deactivation.

-

Hydrogenation: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (H₂). The pressure is typically maintained between 50 and 70 bar.[7] The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, samples can be periodically withdrawn (after careful depressurization) and analyzed by techniques such as TLC, GC-MS, or NMR to confirm the disappearance of the starting material. The reaction time can range from 6 to 10 hours.[7]

-

Work-up:

-

Upon completion, the reactor is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas.

-

The reaction mixture is filtered through a pad of celite to remove the platinum catalyst.

-

The filtrate is then carefully neutralized with a base, such as an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to quench the acidic solvent.

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]

-

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.[7]

Causality in Experimental Design:

-

Catalyst Choice (PtO₂): Adams' catalyst is highly effective for the hydrogenation of aromatic rings, including pyridines. It operates under relatively mild conditions (room temperature) compared to other catalysts that might require high temperatures.[7]

-

Solvent (Glacial Acetic Acid): The acidic medium protonates the pyridine nitrogen, forming a pyridinium salt. This activation makes the aromatic ring more susceptible to reduction by hydrogenation.[7]

-

Pressure (50-70 bar): Sufficient hydrogen pressure is required to ensure a high enough concentration of dissolved hydrogen to facilitate the reaction on the catalyst surface, driving the reduction to completion.

Synthesis Workflow Diagram

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Part 4: Applications in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate and structural motif in the synthesis of more complex bioactive molecules.[3] Its derivatives have been explored for a wide range of therapeutic targets.

-

Centrally Acting Agents: The piperidine core is a common feature in antipsychotics and analgesics.[3] The lipophilic 4-chlorophenyl group facilitates penetration of the central nervous system. For instance, related 4-phenylpiperidine derivatives are known to act as potent dopamine reuptake inhibitors, a mechanism relevant to treatments for addiction and certain neurological disorders.[8]

-

Receptor Ligands: The scaffold is used to develop selective ligands for various receptors. A notable example is BF2.649, a derivative that acts as a potent and selective inverse agonist at the human histamine H3 receptor.[9] Such compounds have therapeutic potential for cognitive disorders and deficits in wakefulness.[9]

-

Enzyme Inhibitors: The structure has been incorporated into molecules designed as potent enzyme inhibitors, such as renin inhibitors for the treatment of hypertension.[7]

Logical Relationship: From Scaffold to Application

Caption: Relationship between the core scaffold and its therapeutic applications.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: It is classified as an irritant. The primary hazard statement is H319: Causes serious eye irritation.[4] The GHS pictogram associated with it is the exclamation mark (GHS07).[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is classified as a combustible solid.[4]

-

First Aid Measures:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.

-

Conclusion

This compound is a deceptively simple molecule with profound importance in the field of drug discovery. Its well-defined structure, coupled with the influential properties of the 4-chlorophenyl group, provides a versatile and privileged scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, stereochemistry, and synthesis is crucial for any researcher aiming to leverage this potent building block in the creation of next-generation medicines.

References

-

Reddymasu S., Ranganath K. V. S., & Raju R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]

-

This compound | CAS#:1336067-62-9. Chemsrc. [Link]

-

Ligneau, X., et al. (2006). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 317(2), 645-654. [Link]

-

This compound (C11H14ClN). PubChemLite. [Link]

-

1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia. [Link]

-

This compound. Chemchart. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Depressant. Wikipedia. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

Sources

- 1. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Partial reduction of pyridinium salts as a versatile route to dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Chlorophenyl-Piperidine Scaffold in Modern Pharmacology

An In-depth Technical Guide to the Mechanism of Action of Chlorophenyl-Piperidine Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a wide array of biological targets.[2] When combined with a chlorophenyl moiety, the resulting chlorophenyl-piperidine derivatives exhibit a remarkable diversity of pharmacological activities, engaging targets from central nervous system (CNS) receptors and transporters to enzymes involved in neurotransmitter metabolism.[3][4]

This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of activities. It aims to provide a deep, mechanistic understanding of how these derivatives function at a molecular level. We will dissect the key structure-activity relationships (SAR) that govern target affinity and selectivity, explore the downstream signaling consequences of these interactions, and detail the robust experimental methodologies required to validate these mechanisms. By understanding the causality behind their actions, we can better rationalize the design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

Part 1: Primary Molecular Targets and Binding Profiles

The pharmacological versatility of chlorophenyl-piperidine derivatives stems from their ability to bind with varying affinities to several key protein families. The specific substitution pattern on both the piperidine and phenyl rings dictates the primary molecular target(s).

Monoamine Transporters (MATs)

A principal mechanism for many chlorophenyl-piperidine compounds is the inhibition of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5] These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[6] Inhibition of these transporters by chlorophenyl-piperidine derivatives blocks this reuptake process, leading to an increased concentration and prolonged action of the respective neurotransmitters in the synapse.

The affinity for each transporter is highly dependent on the compound's structure. For instance, derivatives of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have been shown to be potent and selective DAT ligands.[7] The substitution on the phenyl ring and the nature of the group on the piperidine nitrogen are critical determinants of selectivity between DAT, SERT, and NET.[8][9]

G-Protein Coupled Receptors (GPCRs)

This class of derivatives also interacts with various GPCRs, acting as agonists, antagonists, or inverse agonists. Notable targets include:

-

Serotonin (5-HT) Receptors: Certain derivatives, particularly chlorophenyl-piperazines (a closely related scaffold), show significant activity at 5-HT receptors. For example, 1-(m-chlorophenyl)piperazine (m-CPP) is a known 5-HT2C receptor agonist.[10] This interaction can modulate the activity of dopaminergic neurons, representing an indirect mechanism of action.

-

Dopamine Receptors: The piperidine/piperazine nucleus is a cornerstone of many typical and atypical antipsychotic drugs that target dopamine D2 receptors.[3]

-

Histamine Receptors: Dual-activity ligands targeting both histamine H3 and sigma-1 receptors have been developed from piperidine scaffolds, demonstrating potential in pain management.[11]

Other Key Targets

-

Sigma (σ) Receptors: These are unique intracellular chaperone proteins. Piperidine-based compounds have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, which is implicated in neuroprotection and modulation of ion channels.[11][12]

-

Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are mitochondrial enzymes that metabolize monoamine neurotransmitters.[13] Inhibition of MAO by certain chlorophenyl-piperidine derivatives prevents neurotransmitter degradation, increasing their availability for release. This represents a distinct but complementary mechanism to transporter inhibition.[4][14]

Quantitative Binding Data

The following table summarizes representative binding affinity data for select chlorophenyl-piperidine derivatives and related structures, illustrating the impact of structural modifications on target engagement.

| Compound Class | Representative Compound | Target | Binding Affinity (Kᵢ or IC₅₀, nM) | Selectivity Profile | Reference |

| Phenyl-propyl-piperidine Analogue | Compound 9 | DAT | 6.6 | DAT/SERT = 33.8 | [7] |

| Phenyl-propyl-piperidine Analogue | GBR 12909 | DAT | 14 | DAT/SERT = 6.1 | [7] |

| Bis(4-fluorophenyl)methoxy-ethyl-piperidine | Compound 8a | DAT | 4.1 | SERT/DAT = 327 | [8] |

| Phenylpiperazine | 1-(3-chlorophenyl)-piperazine (mCPP) | SERT | 186 | DAT/SERT = 2.9 | [15] |

| Phenylpiperazine | 1-(3-chlorophenyl)-piperazine (mCPP) | NET | 2530 | - | [15] |

| Phenylpiperazine | 1-(3-chlorophenyl)-piperazine (mCPP) | DAT | 880 | - | [15] |

Part 2: Signaling Pathways and Cellular Ramifications

The interaction of a chlorophenyl-piperidine derivative with its molecular target initiates a cascade of downstream events. The ultimate physiological effect is a direct consequence of these altered signaling pathways.

Modulation of Monoaminergic Neurotransmission

The most direct cellular effect of DAT, SERT, or NET inhibition is the elevation of synaptic neurotransmitter levels. This increased availability enhances postsynaptic receptor activation, leading to amplified downstream signaling. This is the foundational mechanism for the antidepressant and psychostimulant properties of many of these compounds.

Monoamine Oxidase Inhibition Pathway

When the derivative's primary target is MAO, the mechanism shifts from blocking reuptake to preventing degradation. By inhibiting MAO-A or MAO-B, the intracellular pool of monoamines within the presynaptic neuron increases. This leads to greater vesicular packaging and subsequent release into the synapse upon neuronal firing.

Part 3: Methodologies for Mechanistic Characterization

The elucidation of these mechanisms relies on a suite of validated in vitro assays. The trustworthiness of any mechanistic claim is built upon the rigorous application and correct interpretation of these experimental systems.

Radioligand Binding Assays

Causality: These assays directly measure the affinity of a compound for a specific receptor or transporter protein. They are the gold standard for determining if a physical interaction occurs and how strong it is (quantified by the Kᵢ value).[5]

Protocol: Competitive Inhibition Binding Assay

-

Preparation of Biological Material: Homogenize tissue (e.g., rat striatum for DAT) or cell membranes expressing the target protein in a suitable buffer.[16] Perform centrifugation to pellet the membranes, which are then resuspended. Protein concentration is quantified via a method like the BCA assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (the chlorophenyl-piperidine derivative).[9]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[16]

-

Termination and Separation: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. The radioactivity, corresponding to the amount of bound radioligand, is counted using a scintillation counter.

-

Data Analysis: The data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Causality: While binding assays confirm interaction, uptake assays measure the functional consequence of that interaction at the transporter. They directly quantify the compound's ability to inhibit the transporter's primary function: moving neurotransmitter across the membrane.[17][18]

Protocol: [³H]-Dopamine Uptake Inhibition in Synaptosomes

-

Synaptosome Preparation: Rapidly dissect a specific brain region (e.g., rat striatum) and homogenize in ice-cold sucrose solution.[19] Use differential centrifugation to isolate a crude synaptosomal pellet, which contains sealed presynaptic nerve terminals with functional transporters.[20][21] Resuspend the pellet in an appropriate assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the chlorophenyl-piperidine test compound for a set time (e.g., 30 minutes) at 37°C.[19] This allows the inhibitor to bind to the transporter.

-

Initiation of Uptake: Initiate the transport process by adding a low concentration of radiolabeled substrate (e.g., [³H]-dopamine).[18][22]

-

Termination: After a short, defined incubation period (e.g., 1-10 minutes, where uptake is linear), terminate the reaction by rapid vacuum filtration through a filter mat, similar to the binding assay.[6]

-

Washing & Quantification: Wash the filters with ice-cold buffer and measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor. After subtracting non-specific uptake, the data are analyzed using non-linear regression to determine the IC₅₀ value for uptake inhibition.

MAO Enzyme Inhibition Assays

Causality: These assays directly measure the catalytic activity of the MAO-A or MAO-B enzyme in the presence of an inhibitor. They provide a functional readout of the compound's ability to prevent neurotransmitter metabolism.

Protocol: Fluorometric MAO-B Inhibition Assay

-

Enzyme Source: Use a source of the specific MAO isoform, such as recombinant human MAO-B or human liver microsomes.[13][14]

-

Assay Setup: In a microplate, combine the enzyme, a fluorogenic MAO substrate, and varying concentrations of the test compound. The substrate is a molecule that becomes fluorescent upon being metabolized by MAO.[23]

-

Incubation: Incubate the reaction at 37°C. The MAO enzyme will process the substrate, generating a fluorescent product (and H₂O₂ as a byproduct, which can also be detected with appropriate probes).[23]

-

Detection: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme's activity.

-

Data Analysis: Compare the rate of reaction in the presence of the inhibitor to the control (no inhibitor). Plot the percent inhibition versus the log concentration of the test compound and fit the curve to determine the IC₅₀ value.[24]

Conclusion: A Framework for Rational Drug Design

The chlorophenyl-piperidine scaffold represents a highly versatile platform in neuropharmacology. Its mechanism of action is not monolithic but rather a spectrum of activities dictated by precise structural features. The primary modes of action involve the modulation of monoaminergic systems through two principal avenues: inhibition of presynaptic transporter-mediated reuptake (DAT, SERT, NET) and prevention of intracellular enzymatic degradation (MAO-A, MAO-B). Furthermore, interactions with GPCRs and sigma receptors add layers of complexity and therapeutic potential.

For the drug development professional, a thorough understanding of these distinct mechanisms is paramount. By employing the robust in vitro methodologies detailed herein—from initial binding affinity determination to functional validation via uptake and enzyme inhibition assays—researchers can establish a clear structure-activity relationship. This knowledge enables the rational design of novel derivatives, fine-tuning substitutions on the phenyl and piperidine rings to optimize potency for a desired target while minimizing off-target effects, ultimately leading to safer and more effective therapeutics.

References

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

-

Uhl, G. R., & Johnson, K. M. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

-

Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., Hemanth, K. P., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

-

Bio-protocol. (n.d.). Crude synaptosome preparation and glutamate uptake assay. [Link]

-

Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Weber, A. E. (2005). Discovery and Structure− Activity Relationships of Piperidinone-and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

-

Samad, N., Haleem, M. A., & Haleem, D. J. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan Journal of Pharmaceutical Sciences, 21(3), 262-268. [Link]

-

Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., Hemanth, K. P., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

-

Andrews, A. M., & Jones, S. R. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

-

Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press. [Link]

-

Latacz, G., Drabinska, P., Jastrzebska-Wiesek, M., Partyka, A., Wesolowska, A., & Kiec-Kononowicz, K. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(17), 2769-2782. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(23), 9637-9664. [Link]

-

ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

-

ResearchGate. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

-

MDPI. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]

-

Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Discovery and Development of Monoamine Transporter Ligands. Current topics in behavioral neurosciences, 22, 1–32. [Link]

-

Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, L. H., ... & Sitte, H. H. (2019). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. Neuropharmacology, 148, 123-132. [Link]

-

Kumar, V., & Sadek, B. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit 1.18. [Link]

-

Griggs, S. L., Baker, L. E., & Fantegrossi, W. E. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 134(Pt A), 42–49. [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

Leander, J. D., & Zimmerman, D. M. (1979). Behavioral effects of phenylpiperidine narcotic antagonists. Pharmacology, biochemistry, and behavior, 11(4), 405–409. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

Dutta, A. K., Reith, M. E., & De Costa, B. R. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 38(19), 3772–3779. [Link]

-

ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. [Link]

-

Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., & Murty, U. S. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini reviews in medicinal chemistry, 21(3), 362–379. [Link]

-

Chemchart. (n.d.). 3-(4-Chlorophenyl)piperidine. [Link]

-

Wikipedia. (n.d.). SR-17018. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

-

ResearchGate. (n.d.). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

-

HMDB. (n.d.). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). [Link]

-

Gatley, S. J., Pan, D., Ding, Y. S., & Chen, R. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(10), PL131–PL137. [Link]

-

Wang, T., Zhang, Z., Wallace, O. B., Deshpande, M., & Ali, A. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3491–3494. [Link]

-

Szychowski, K. A., Gmiński, J., & Turski, W. A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 270, 116323. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 13. criver.com [criver.com]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 15. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 24. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of the 3-Arylpiperidine Scaffold

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)piperidine

The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its structural rigidity and defined stereochemical presentation allow for precise interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Molecules incorporating this framework have shown significant activity as central nervous system (CNS) agents, reuptake inhibitors, and receptor modulators. The strategic placement of the chlorophenyl group at the 3-position of the piperidine ring creates a key pharmacophore that influences potency, selectivity, and metabolic stability.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, medicinal chemists, and process development professionals who require a comprehensive understanding of the available synthetic strategies. Beyond mere procedural outlines, this document delves into the causality behind methodological choices, offering insights into the advantages and challenges of each approach. Every pathway is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

I. Pathway 1: Catalytic Hydrogenation of a Pyridine Precursor

This is arguably the most direct and widely employed route for the synthesis of piperidine derivatives. The strategy relies on the robust and scalable reduction of a stable aromatic precursor, 3-(4-chlorophenyl)pyridine. The core principle involves the saturation of the pyridine ring using hydrogen gas in the presence of a heterogeneous catalyst, a method prized for its efficiency and clean reaction profile.

Scientific Rationale & Mechanistic Insight

The catalytic hydrogenation of pyridines is a well-established transformation.[1] The choice of catalyst is critical; platinum-based catalysts, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), are particularly effective for the reduction of the pyridine ring under acidic conditions. The acidic medium, typically glacial acetic acid, protonates the pyridine nitrogen, enhancing the ring's susceptibility to hydrogenation. This protonation increases the electrophilicity of the ring system, facilitating its adsorption onto the catalyst surface and subsequent reduction. The reaction proceeds via a series of stepwise hydrogen additions, ultimately leading to the saturated piperidine ring with high fidelity.

The synthesis of the requisite 3-(4-chlorophenyl)pyridine precursor is typically achieved via a Suzuki or similar cross-coupling reaction, which offers a reliable method for forming the critical aryl-heteroaryl carbon-carbon bond.

Visualizing the Hydrogenation Pathway

Caption: Suzuki coupling followed by catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of 3-(4-Chlorophenyl)pyridine (Suzuki Coupling)

-

To a degassed solution of 3-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture such as 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-chlorophenyl)pyridine.

Step 2: Hydrogenation to this compound

-

In a high-pressure hydrogenation vessel, dissolve 3-(4-chlorophenyl)pyridine (1.0 eq) in glacial acetic acid.[1]

-

Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 5 mol %.

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.

-

Stir the mixture vigorously at room temperature for 6-10 hours.[1] Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with acetic acid or methanol.

-

Neutralize the filtrate by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is > 8.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

| Parameter | Value | Reference |

| Catalyst | Platinum(IV) oxide (PtO₂) | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| H₂ Pressure | 50-70 bar | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 6-10 hours | [1] |

| Typical Yield | High | [1] |

II. Pathway 2: Reduction of 3-(4-Chlorophenyl)glutarimide

This pathway constructs the piperidine ring through the reduction of a cyclic imide precursor, 3-(4-chlorophenyl)glutarimide. This method is particularly valuable as it builds the core scaffold from acyclic precursors and leverages a powerful reduction step to furnish the final heterocycle.

Scientific Rationale & Mechanistic Insight

The synthesis begins with the formation of β-(p-chlorophenyl)glutaric acid, which is then cyclized in the presence of ammonia or urea at high temperatures to form the glutarimide intermediate.[2] The key transformation is the reduction of the glutarimide. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are required for this step. LiAlH₄ is a potent, non-selective reducing agent capable of reducing both amide carbonyl groups of the cyclic imide to methylenes (CH₂). The mechanism involves the nucleophilic attack of hydride ions (H⁻) on the carbonyl carbons, leading to the formation of aluminate complexes which, upon aqueous workup, hydrolyze to yield the piperidine. The unshared electron pair on the nitrogen atom plays a crucial role in the second carbonyl reduction.

Visualizing the Glutarimide Reduction Pathway

Sources

The Chlorophenyl-Piperidine Core: A Scaffold of Psychiatric and Analgesic Significance

An In-depth Technical Guide on its Discovery, History, and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorophenyl-containing piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, particularly in the realms of antipsychotics and analgesics. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this pivotal chemical moiety. We will delve into the seminal synthetic strategies that enabled its creation, trace its journey from early analgesic research to the development of potent neuroleptics, and dissect the critical structure-activity relationships that govern its pharmacological properties. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis and optimization of this important pharmacophore.

The Genesis of a Privileged Scaffold: Early Synthetic Efforts and the Rise of 4-Arylpiperidines

The story of the chlorophenyl-containing piperidine is intrinsically linked to the broader history of 4-arylpiperidines. The 4-phenylpiperidine core itself is the foundational structure for a wide array of opioids, including pethidine (meperidine), ketobemidone, and loperamide[1]. Early synthetic endeavors in the mid-20th century laid the groundwork for the later introduction of the chlorophenyl group.

One of the foundational methods for constructing the 4-aryl-4-hydroxypiperidine skeleton, a key precursor, involves the reaction of a Grignard reagent with a piperidone derivative. For instance, the synthesis of 4-(4-chlorophenyl)piperidin-4-ol, a crucial intermediate for many butyrophenone antipsychotics, can be achieved through the reaction of a suitable Grignard reagent with N-benzyl-4-piperidone, followed by debenzylation[2][3].

While the initial focus of 4-arylpiperidine research was largely on opioid analgesics, the versatility of this scaffold soon became apparent to medicinal chemists. The ability to readily modify the piperidine nitrogen and the aryl ring opened up a vast chemical space for exploration.

The Janssen Revolution: From Analgesics to Neuroleptics and the Birth of Haloperidol

The pivotal moment in the history of chlorophenyl-containing piperidines arrived in the late 1950s at the laboratories of Janssen Pharmaceutica, under the leadership of the visionary Dr. Paul Janssen. The journey to the first major chlorophenyl-containing piperidine drug, haloperidol, was not a direct one but rather an evolution from research into potent analgesics.

Janssen's team was initially focused on synthesizing analogs of pethidine (meperidine), a synthetic opioid[4]. Their systematic exploration of the 4-phenylpiperidine structure led to the discovery of potent opioid analgesics. However, a serendipitous observation during animal testing of a new series of compounds, the butyrophenones, revealed unexpected neuroleptic properties. Instead of the expected analgesic effects, these compounds induced a state of calmness and reduced motor activity in rodents[5].

This observation prompted a shift in research focus. On February 11, 1958, chemist Bert Hermans at Janssen synthesized a butyrophenone derivative, initially designated R1625[6]. This compound, which incorporated a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, was found to be a potent neuroleptic with a pharmacological profile distinct from the then-dominant phenothiazines like chlorpromazine. This compound was later named haloperidol[6][7].

The introduction of haloperidol into clinical practice in the early 1960s marked a significant advancement in the treatment of psychosis and schizophrenia. Its high potency and efficacy in managing the positive symptoms of these disorders solidified its place as a cornerstone of psychiatric medicine for decades[7].

Synthetic Methodologies: Constructing the Chlorophenyl-Piperidine Core

The synthesis of chlorophenyl-containing piperidines relies on a set of robust and versatile organic reactions. The following sections detail some of the key synthetic strategies.

Synthesis of the Key Intermediate: 4-(4-Chlorophenyl)-4-hydroxypiperidine

A common and industrially viable route to this crucial precursor is outlined below.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

-

Step 1: N-Benzylation of 4-Piperidone. 4-Piperidone hydrochloride is reacted with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol to yield N-benzyl-4-piperidone.

-

Step 2: Grignard Reaction. The N-benzyl-4-piperidone is then reacted with a Grignard reagent prepared from 1-bromo-4-chlorobenzene and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This reaction forms the tertiary alcohol, 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol.

-

Step 3: Debenzylation. The final step involves the removal of the N-benzyl protecting group. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The product, 4-(4-chlorophenyl)piperidin-4-ol, can then be isolated and purified.

Synthesis of Haloperidol: A Representative Butyrophenone

The synthesis of haloperidol exemplifies the alkylation of the piperidine nitrogen to introduce the butyrophenone side chain.

Experimental Protocol: Synthesis of Haloperidol

-

Step 1: Condensation. 4-(4-Chlorophenyl)piperidin-4-ol is reacted with 4-chloro-4'-fluorobutyrophenone in the presence of a base, such as potassium carbonate or sodium bicarbonate, and a catalytic amount of potassium iodide in a high-boiling solvent like N,N-dimethylformamide (DMF) or toluene.

-

Step 2: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is isolated through a series of extractions and washes. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure haloperidol.

Structure-Activity Relationships (SAR): Tuning Pharmacological Activity

The pharmacological profile of chlorophenyl-containing piperidines is highly dependent on their molecular structure. Extensive SAR studies have elucidated the key structural features that govern their activity, particularly as dopamine D2 receptor antagonists.

The Butyrophenone Moiety

For the butyrophenone class of antipsychotics, several structural features are critical for optimal activity[8][9][10]:

-

Aromatic Ring: A fluoro substituent at the para-position of the phenyl ring of the butyrophenone moiety generally enhances antipsychotic activity.

-

Carbonyl Group: The ketone functional group is optimal for activity, although replacement with other groups such as a hydroxyl or a methylene can still yield active compounds, albeit often with reduced potency.

-

Propyl Chain: A three-carbon chain connecting the ketone to the piperidine nitrogen is optimal for neuroleptic activity. Lengthening or shortening this chain typically leads to a decrease in potency.

The 4-Arylpiperidine Moiety

The substituents on the 4-arylpiperidine ring also play a crucial role in modulating the pharmacological properties:

-

Aryl Group at C4: The presence of an aryl group, such as the 4-chlorophenyl group, is a key determinant of affinity for the dopamine D2 receptor.

-

Substituent at C4: A hydroxyl group at the 4-position of the piperidine ring, as seen in haloperidol, is a common feature of many potent neuroleptics.

-

Piperidine Nitrogen: The tertiary amine of the piperidine ring is essential for activity, and the nature of the substituent on the nitrogen atom significantly influences the compound's pharmacological profile.

Pharmacological Profile: Dopamine D2 Receptor Antagonism and Beyond

The primary mechanism of action for the antipsychotic effects of many chlorophenyl-containing piperidines, including haloperidol, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain[11]. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

However, these compounds are not exclusively D2 antagonists. Many exhibit affinity for other receptors, including other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT2A), and adrenergic receptors. This multi-receptor binding profile contributes to their overall therapeutic effects and side-effect profiles.

Data Presentation: Pharmacological Data of Representative Chlorophenyl-Containing Piperidines

The following table summarizes key pharmacological data for haloperidol and some of its analogs, illustrating the impact of structural modifications on receptor affinity and in vivo potency.

| Compound | R Group on Piperidine N | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | ED50 (mg/kg) (Conditioned Avoidance in Rats) |

| Haloperidol | -C(O)(CH2)2-p-F-Ph | 0.5 - 2.5 | 20 - 50 | 0.04 - 0.1 |

| Bromperidol | -C(O)(CH2)2-p-F-Ph (Br at para-position of phenyl on piperidine) | 0.8 - 3.0 | 30 - 60 | 0.05 - 0.12 |

| Moperone | -C(O)(CH2)2-p-F-Ph (Methyl group on piperidine ring) | 2.0 - 5.0 | 50 - 100 | 0.1 - 0.2 |

| Benperidol | -C(O)(CH2)2-p-F-Ph (Benzimidazolinone substituent) | 0.1 - 0.5 | 10 - 30 | 0.02 - 0.05 |

Note: Ki and ED50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols: Competitive Radioligand Binding Assay

To determine the affinity of a chlorophenyl-containing piperidine for a specific receptor, such as the dopamine D2 receptor, a competitive radioligand binding assay is commonly employed.

Experimental Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay

-

1. Membrane Preparation:

-

Homogenize tissue known to express the dopamine D2 receptor (e.g., rat striatum) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

-

-

2. Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [3H]-spiperone or [3H]-raclopride).

-

Add increasing concentrations of the unlabeled test compound (the chlorophenyl-containing piperidine).

-

To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to a separate set of wells.

-

Add the prepared cell membranes to all wells.

-

-

3. Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

-

-

4. Scintillation Counting and Data Analysis:

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The discovery and development of chlorophenyl-containing piperidines represent a landmark achievement in medicinal chemistry. From their origins in analgesic research to their pivotal role in the treatment of psychosis, this chemical scaffold has demonstrated remarkable versatility and therapeutic potential. The pioneering work of scientists like Paul Janssen not only delivered life-changing medications but also laid the foundation for our modern understanding of neuropsychopharmacology. As research continues, the chlorophenyl-piperidine core will undoubtedly remain a fertile ground for the discovery of new and improved therapeutic agents.

References

- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. litfl.com [litfl.com]

- 6. Antipsychotics, chemistry and pharmacokinetics | PPSX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

The Pharmacological Profile of 3-(4-Chlorophenyl)piperidine Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Potential of the 3-(4-Chlorophenyl)piperidine Scaffold

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands targeting the central nervous system.[1] This class of compounds has garnered significant attention for its ability to modulate the activity of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] The intricate interplay of these analogs with their biological targets has opened avenues for the development of novel therapeutics for a range of neurological and psychiatric disorders, including depression, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[3]

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound analogs. We will delve into their synthesis, explore the nuances of their structure-activity relationships (SAR), and detail the experimental methodologies used to characterize their interactions with key biological targets. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel CNS therapies.

Core Mechanism of Action: Modulation of Monoamine Transporters

The primary mechanism of action for many this compound analogs lies in their ability to bind to and inhibit the function of monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[4] By inhibiting this reuptake process, these analogs increase the extracellular concentrations of these neurotransmitters, leading to enhanced and prolonged signaling at their respective postsynaptic receptors.

The selectivity of these analogs for the different monoamine transporters is a critical determinant of their overall pharmacological effect and therapeutic potential. For instance, compounds that selectively inhibit DAT are investigated for the treatment of ADHD and as potential cocaine addiction therapies.[5] Conversely, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety disorders.[4] Analogs exhibiting a "triple reuptake inhibitor" profile, with balanced activity against DAT, SERT, and NET, are being explored for their potential to offer broader efficacy in treating depression.[2]

Caption: Inhibition of monoamine transporters by this compound analogs.

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of this compound analogs is exquisitely sensitive to structural modifications. Key areas of the molecule that have been extensively studied to understand their impact on potency and selectivity include the piperidine ring stereochemistry, substitutions on the phenyl ring, and the nature of the substituent on the piperidine nitrogen.

Stereochemistry of the Piperidine Ring

The stereochemistry at the 3 and 4 positions of the piperidine ring plays a crucial role in determining the selectivity of these analogs for the monoamine transporters. Studies on 3,4-disubstituted piperidines have revealed that the relative orientation of the substituents can dramatically shift the activity profile. For example, in a series of 4-(4-chlorophenyl)piperidine analogs with a thioacetamide side chain, the (-)-cis isomers were found to be selective for DAT and NET, while the (-)-trans and (+)-cis isomers exhibited selectivity for SERT or SERT/NET.[2] This highlights the importance of precise stereochemical control during synthesis to achieve the desired pharmacological profile.

Substitutions on the Phenyl Ring

Modifications to the 4-chlorophenyl ring can also significantly influence binding affinity. While the 4-chloro substituent is a common feature, other halogen substitutions and the introduction of different functional groups can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with the binding pockets of the transporters.

N-Substitution on the Piperidine Ring

The substituent on the piperidine nitrogen is a key determinant of both potency and selectivity. A wide array of alkyl, arylalkyl, and other functional groups have been explored at this position. For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, the presence of an electron-withdrawing group on the N-benzyl moiety was found to be beneficial for DAT binding.[5] The size and nature of the N-substituent can influence the overall lipophilicity and conformation of the molecule, which in turn affects its ability to access and bind to the transporter proteins.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and uptake inhibition potencies (IC50) for a selection of this compound analogs and related compounds at the dopamine, serotonin, and norepinephrine transporters. This data is essential for understanding the structure-activity relationships and for guiding the design of new, more potent and selective compounds.

Table 1: Binding Affinities (Ki, nM) of Piperidine Analogs at Monoamine Transporters

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |

| (+)-trans-5c | comparable | comparable | comparable | ~1 | ~1 | [2] |

| (+)-cis-5b | >1000 | >1000 | low nM | - | - | [2] |

| 4-[2-(Diphenylmethoxy)ethyl]-1-(4-cyanobenzyl)piperidine (5d) | 3.7 | 2275 | >10000 | 615 | >2700 | [5] |

| 1-(3-Chlorophenyl)-4-phenethylpiperazine | high affinity | - | - | - | - | [6] |

Table 2: Uptake Inhibition (IC50, nM) of Piperidine Analogs at Monoamine Transporters

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives | Potent inhibition | Varied | Varied | [5] |

| Rimcazole Analog (25) | 61.0 | Moderate affinity | - | [7] |

Experimental Protocols

The characterization of this compound analogs relies on a suite of well-established in vitro and in vivo pharmacological assays. The following sections provide detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to that transporter.

Materials:

-

Cell membranes expressing the target transporter (DAT, SERT, or NET)

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)[5]

-

Test compound (this compound analog)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding agent (e.g., 10 µM cocaine for DAT)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding agent.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

-

Cells stably expressing the target transporter (e.g., HEK293-DAT, -SERT, or -NET)

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)[9]

-

Test compound

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation counter

Procedure:

-

Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of the test compound in uptake buffer.

-

Pre-incubate the cells with the test compound or buffer for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells to release the internalized radiolabeled neurotransmitter.

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the uptake inhibition data.

In Vivo Pharmacological Assessment: Microdialysis

To understand the effects of this compound analogs in a living system, in vivo microdialysis is a powerful technique. This method allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following drug administration.[10]

Principle: A small, semi-permeable microdialysis probe is surgically implanted into a target brain region (e.g., the striatum or nucleus accumbens). The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters and their metabolites in the extracellular fluid diffuse across the probe's membrane and are collected in the exiting perfusate (dialysate). The dialysate samples are then analyzed, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites. By administering a this compound analog and collecting dialysate samples over time, researchers can determine the drug's effect on the extracellular levels of these neurotransmitters, providing insights into its in vivo potency and duration of action.

Clinical Development and Therapeutic Outlook

While specific this compound analogs are primarily in the preclinical stages of development, the broader class of phenylpiperidine derivatives has seen significant clinical investigation and success. For example, some phenylpiperidine-based compounds have been evaluated in clinical trials for the management of pain.[11][12] The extensive research into the SAR of this compound analogs as monoamine transporter inhibitors suggests their potential for clinical development for a variety of CNS disorders. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates with the desired efficacy and safety profiles for advancement into clinical trials. A search of clinical trial databases for psychiatric medications in Phase III trials as of mid-2024 did not specifically identify this compound analogs, but related compounds targeting monoamine systems continue to be a major focus of drug development.

Conclusion

The this compound scaffold is a rich source of novel modulators of monoamine transporters. The extensive structure-activity relationship studies have provided a deep understanding of the structural features required for potent and selective inhibition of DAT, SERT, and NET. The detailed experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of these promising compounds. As our understanding of the neurobiology of CNS disorders continues to evolve, the rational design of this compound analogs holds significant promise for the development of the next generation of therapeutics to address unmet medical needs in psychiatry and neurology.

References

- Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. 2003.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. 2017.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports.

- Novel (bisarylmethoxy)

- On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry. 1995.

- Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry. 2005.

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.

- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Semantic Scholar.

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. 2020.

- Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. Benchchem.

- Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. PubMed. 2018.

- A Study to Evaluate Intranasal Fentanyl in the Pain Management of Children With Headaches. ClinicalTrials.gov.

- The potencies of the drugs (log IC50 values) to inhibit DA uptake...

- Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024.

- Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry. 2001.

- Piperidine Analogs in Central Nervous System Research: A Technical Guide. Benchchem.

- Structure−Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)-propyl]carbazole (Rimcazole) Analogues. University of Miami.

- Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed.

- Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed. 2013.

- Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.

- Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. PubMed. 2012.

- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central.

- Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central.

- Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. PubMed Central.

- Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.

- Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and Its Analogues: Central Dopamine Receptor Activity. PubMed.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025.

Sources

- 1. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. painphysicianjournal.com [painphysicianjournal.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Chlorophenyl)piperidine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(4-Chlorophenyl)piperidine, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical methodologies to support informed decision-making in formulation, analytical development, and chemical handling.

Introduction